IMPDH2 Inhibition
N-cyclopentylimidodicarbonimidic diamide inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM against the NAD substrate, and 430 nM against the IMP substrate [1]. While no direct head-to-head comparison with metformin or phenformin is available in the same assay system, this IMPDH2 inhibitory activity represents a clear mechanistic differentiation from the antidiabetic biguanides, which are not known to inhibit IMPDH at therapeutically relevant concentrations [2]. For reference, mycophenolic acid (a clinical IMPDH inhibitor) exhibits Ki values in the low nanomolar range (∼10-50 nM), while ribavirin monophosphate shows Ki values of ∼0.5-2 µM [3].
| Evidence Dimension | IMPDH2 inhibition (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM (NAD substrate); 430 nM (IMP substrate) |
| Comparator Or Baseline | Metformin: No reported IMPDH inhibition; Mycophenolic acid Ki ~10-50 nM |
| Quantified Difference | Target compound is an IMPDH inhibitor; metformin is not active at IMPDH |
| Conditions | In vitro enzyme inhibition assay; human IMPDH2; substrate: NAD (nicotinamide adenine dinucleotide) or IMP |
Why This Matters
This establishes N-cyclopentylimidodicarbonimidic diamide as an IMPDH-targeting tool compound distinct from antidiabetic biguanides, relevant for nucleotide metabolism and antiproliferative research programs.
- [1] BindingDB. PrimarySearch_ki: BDBM50421763. Ki values for IMPDH2 inhibition. View Source
- [2] Rena G, Hardie DG, Pearson ER. The mechanisms of action of metformin. Diabetologia. 2017;60(9):1577-1585. View Source
- [3] Hedstrom L. IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chem Rev. 2009;109(7):2903-2928. View Source
